N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1705201-15-5
VCID: VC4558400
InChI: InChI=1S/C19H19ClF2N2O2S/c1-26-17-5-2-12(20)10-16(17)23-19(25)24-7-6-18(27-9-8-24)14-11-13(21)3-4-15(14)22/h2-5,10-11,18H,6-9H2,1H3,(H,23,25)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Molecular Formula: C19H19ClF2N2O2S
Molecular Weight: 412.88

N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide

CAS No.: 1705201-15-5

Cat. No.: VC4558400

Molecular Formula: C19H19ClF2N2O2S

Molecular Weight: 412.88

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide - 1705201-15-5

Specification

CAS No. 1705201-15-5
Molecular Formula C19H19ClF2N2O2S
Molecular Weight 412.88
IUPAC Name N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide
Standard InChI InChI=1S/C19H19ClF2N2O2S/c1-26-17-5-2-12(20)10-16(17)23-19(25)24-7-6-18(27-9-8-24)14-11-13(21)3-4-15(14)22/h2-5,10-11,18H,6-9H2,1H3,(H,23,25)
Standard InChI Key UAPFFWSVFSYIRH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F

Introduction

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. Though specific details for this compound are not readily available in the provided sources, compounds with similar structures are synthesized using the following general steps:

  • Formation of the Thiazepane Ring:

    • Cyclization reactions involving sulfur and nitrogen-containing precursors.

    • Use of base catalysts or specific solvents to facilitate ring closure.

  • Substitution Reactions:

    • Introduction of the chloro and methoxy groups on the phenyl ring.

    • Fluorination of the aromatic ring using reagents like Selectfluor.

  • Amide Bond Formation:

    • Coupling reactions between a carboxylic acid derivative and an amine group.

These steps are often optimized to achieve high yields and purity.

Biological Significance

While direct biological evaluations of this compound are not explicitly available in the search results, its structural features suggest potential pharmacological applications:

  • Thiazepane Derivatives: Known for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets such as enzymes or receptors.

  • Carboxamide Functional Group: Frequently found in drug molecules due to its role in improving binding affinity and metabolic stability.

Related Research:

  • Compounds with thiazepane rings have shown promise as anticancer agents by inducing apoptosis in cancer cells .

  • Fluorinated phenyl groups enhance lipophilicity and improve membrane permeability, making them attractive for drug development .

Potential Applications

Based on its chemical structure, this compound may have applications in:

  • Drug Discovery:

    • As a lead molecule for developing anticancer or antimicrobial agents.

    • Potential inhibitor of enzymes due to its heterocyclic framework.

  • Material Science:

    • Fluorinated compounds are often used in materials with unique electronic or optical properties.

  • Molecular Docking Studies:

    • The compound can be tested computationally for binding affinity with various biological targets to predict its activity.

Future Research Directions

To fully understand the potential of N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide, further studies are recommended:

  • In Vitro Biological Evaluation:

    • Testing against bacterial strains and cancer cell lines to assess antimicrobial or anticancer properties.

  • Molecular Docking Studies:

    • Computational modeling to predict interactions with key enzymes or receptors (e.g., kinases or proteases).

  • Pharmacokinetic Profiling:

    • Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural Optimization:

    • Modifying substituents on the phenyl rings or thiazepane core to enhance activity or reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator